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1,3-Diphenyl-1,3-dimethyldisiloxane - 6689-22-1

1,3-Diphenyl-1,3-dimethyldisiloxane

Catalog Number: EVT-3480783
CAS Number: 6689-22-1
Molecular Formula: C14H16OSi2
Molecular Weight: 256.45 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1,3-Diphenyl-1,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C14_{14}H18_{18}O2_{2}Si2_{2} and a molecular weight of 258.463 g/mol. This compound is characterized by the presence of two silicon atoms, each bonded to a dimethyl group and a phenyl group, which imparts unique chemical properties that are valuable in various applications, particularly in the fields of materials science and organic synthesis. The compound is classified under siloxanes, specifically as a dimethylsiloxane derivative due to its siloxane backbone.

Synthesis Analysis

Methods

The synthesis of 1,3-diphenyl-1,3-dimethyldisiloxane typically involves several methods, including:

  • Hydrolysis and Condensation: One common route is the hydrolysis of vinyldimethylmethoxysilane followed by condensation. In this method:
    • Vinyldimethylmethoxysilane is hydrolyzed in the presence of water to form silanol.
    • The silanol then undergoes condensation to yield 1,3-diphenyl-1,3-dimethyldisiloxane .

Technical Details

The reaction conditions are crucial for optimizing yield and purity. Catalysts may be employed to enhance the efficiency of the synthesis process. In industrial settings, scaling up these reactions requires careful control of temperature, pressure, and reactant concentrations to achieve high-quality products.

Molecular Structure Analysis

Structure

The molecular structure of 1,3-diphenyl-1,3-dimethyldisiloxane features:

  • Silicon Atoms: Two silicon atoms connected by oxygen atoms.
  • Substituents: Each silicon atom is bonded to two methyl groups and one phenyl group.

Data

  • Molecular Formula: C14_{14}H18_{18}O2_{2}Si2_{2}
  • Molecular Weight: 258.463 g/mol
  • Density: Approximately 1.09 g/cm³
  • Boiling Point: 120°C at 2 torr .
Chemical Reactions Analysis

Reactions

1,3-Diphenyl-1,3-dimethyldisiloxane can participate in various chemical reactions:

  • Oxidation: The vinyl groups can be oxidized to form epoxides.
  • Reduction: It can be reduced to yield saturated derivatives.
  • Substitution: The phenyl groups are capable of undergoing electrophilic aromatic substitution reactions.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Peracids and hydrogen peroxide for oxidation.
  • Reducing Agents: Lithium aluminum hydride or hydrogen gas for reduction.
  • Electrophilic Reagents: Halogens or nitrating agents for substitution reactions .
Mechanism of Action

Process

The mechanism of action for 1,3-diphenyl-1,3-dimethyldisiloxane involves its ability to act as a ligand in organometallic chemistry and as a catalyst in various reactions. The silicon atoms in the compound can coordinate with metal centers, facilitating catalytic processes.

Data

Environmental factors such as temperature and solvent polarity can significantly influence the efficacy and stability of this compound during its chemical transformations .

Physical and Chemical Properties Analysis

Physical Properties

  • Density: 1.09 g/cm³
  • Boiling Point: 120°C (at reduced pressure)

Chemical Properties

  • Flash Point: Not available
  • LogP (Partition Coefficient): Approximately 1.5246
  • Polar Surface Area (PSA): 9.23 Ų .

These properties indicate that the compound has moderate hydrophobicity and may interact favorably with organic solvents.

Applications

1,3-Diphenyl-1,3-dimethyldisiloxane has several scientific uses:

  • Chemistry: It serves as a ligand in organometallic chemistry and as a precursor for synthesizing other organosilicon compounds.
  • Biology: Investigated for its potential in developing silicon-based biocompatible materials.
  • Medicine: Explored for applications in drug delivery systems due to its unique structural properties.
  • Industry: Used in producing silicone-based materials and various industrial processes .
Synthetic Methodologies and Reaction Optimization

Hydrolytic Condensation Pathways for Disiloxane Formation

The synthesis of 1,3-diphenyl-1,3-dimethyldisiloxane (C₁₄H₁₈OSi₂; MW 258.46 g/mol) primarily proceeds through hydrolytic condensation of chlorosilane precursors. This method involves the controlled addition of water to a mixture of dimethyldichlorosilane and diphenyldichlorosilane under inert conditions. The reaction proceeds via nucleophilic substitution, where chlorine atoms are replaced by hydroxyl groups, followed by self-condensation to form the disiloxane linkage (Si–O–Si). The stoichiometric water ratio is critical, as excess water promotes oligomerization, while insufficient water leaves residual chlorosilanes that complicate purification [8] [9].

The hydrolysis rate is profoundly influenced by solvent polarity. Polar solvents like diethyl ether or tetrahydrofuran accelerate the reaction but necessitate subzero temperatures (–10°C to 0°C) to suppress side products. Non-polar solvents (e.g., toluene) enable room-temperature reactions but require extended reaction times (12–24 hours). Post-hydrolysis, the acidic mixture is neutralized with sodium bicarbonate, and the organic layer is dried to yield the disiloxane as a colorless liquid (boiling point 120°C at 2 torr; density 1.09 g/mL). This method typically achieves 70–85% purity due to persistent cyclic trimer byproducts [2] [7] [9].

Table 1: Optimization of Hydrolytic Condensation Parameters

ParameterCondition ACondition BOptimal Condition
SolventDiethyl etherTolueneTetrahydrofuran
Temperature (°C)-10 to 020-250-5
Reaction Time (h)4-612-248-10
Purity (%)75-8070-7582-85
Key AdvantageFaster kineticsEasier temperature controlBalanced side-product suppression

Catalytic Oxidation of Hydrosilanes to Disiloxane Derivatives

An alternative route employs catalytic oxidation of hydrosilanes like 1,3-diphenyldimethyldisilane. This method utilizes transition-metal catalysts (e.g., H₂PtCl₆ or Pd/C) to activate atmospheric oxygen or organic peroxides as oxidants. The reaction mechanism involves oxidative addition of oxygen to the Si–H bond, forming silanol intermediates that condense into disiloxanes. A 5 mol% platinum catalyst loading at 60–80°C achieves 90% conversion within 6 hours but risks over-oxidation to silanols if reaction times exceed 8 hours [9].

Chlorosilane precursors serve as viable alternatives, where oxidation is coupled with in situ hydrolysis. For example, dimethylphenylchlorosilane undergoes oxidation in the presence of triethylamine, yielding chlorodisiloxanes that are subsequently hydrolyzed. This tandem approach minimizes handling of sensitive intermediates but introduces ammonium salt byproducts that complicate filtration. Recent advances demonstrate that N-methylmorpholine N-oxide as a co-oxidant enhances selectivity to 92–95% while reducing catalyst loading to 2 mol% [5] [9].

Mechanochemical and Solvent-Free Synthesis Approaches

Solvent-free mechanochemical synthesis addresses waste generation in traditional methods. Ball milling equimolar mixtures of dimethyldichlorosilane and diphenyldichlorosilane with sodium hydroxide (2.2 equiv) enables direct dehydrochlorination. The high-energy milling (400–600 rpm) facilitates solid-state reactions, completing within 2 hours at ambient temperature. This approach eliminates solvent recovery steps and achieves 88% yield with <5% cyclic oligomers, attributed to constrained molecular mobility suppressing cyclization [9].

Reactor design is pivotal: Planetary ball mills with zirconia vessels prevent metal contamination, while rotational speed controls crystallinity of the sodium chloride byproduct. Despite its efficiency, this method faces scalability limitations due to heat dissipation challenges in large-scale mills and batch size constraints (<100 g per run). Industrial adoption remains limited to pilot-scale production [9].

Role of Lewis Acids in Air-Oxidation Reactions

Lewis acids (e.g., AlCl₃, FeCl₃, or ZnCl₂) catalyze air-oxidation of hydrosilanes by activating molecular oxygen. At 0.5–1 mol% loading, FeCl₃ enables selective disiloxane formation at 50°C with compressed air (5–10 psi). The catalyst lowers the energy barrier for Si–H bond homolysis, generating silyl radicals that react with oxygen to form silanols. Subsequent condensation is accelerated by the Lewis acid, which polarizes Si–OH bonds [1] [9].

Catalyst selection dictates regioselectivity:

  • AlCl₃: Promotes linear disiloxanes but causes phenyl group redistribution at >80°C.
  • ZnCl₂: Mild activity; suitable for temperature-sensitive substrates but requires 24-hour reactions.
  • B(C₆F₅)₃: Highly active (completes reactions in 1 hour) but costly and moisture-sensitive.

Neutralization with aqueous ammonium hydroxide post-reaction prevents catalyst-induced degradation. The major drawback is catalyst residue contamination, necessitating silica gel purification that reduces yields by 8–12% [1] [9].

Table 2: Lewis Acid Catalysts for Air-Oxidation of Hydrosilanes

Lewis AcidLoading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Key Limitation
AlCl₃1.060682Phenyl redistribution at >80°C
FeCl₃0.550878Moderate activity
ZnCl₂2.0402470Slow kinetics
B(C₆F₅)₃0.230190High cost and moisture sensitivity

Scalability Challenges in Industrial Production

Scaling disiloxane synthesis introduces three critical challenges:

  • Byproduct Management: Hydrolytic methods generate HCl gas, requiring corrosion-resistant reactors (Hastelloy or glass-lined steel) and scrubbers. Cyclic trimer impurities (e.g., hexaphenylcyclotrisiloxane) form at >15% scale due to thermal inhomogeneity, necessizing distillation under high vacuum (<5 mmHg) [8] [9].
  • Catalyst Recovery: Homogeneous Lewis acids cannot be reclaimed, increasing costs. Fixed-bed reactors with immobilized Fe³⁺ on mesoporous silica are being tested for continuous oxidation, but catalyst deactivation occurs after 120 hours [1] [9].
  • Thermal Control: Exothermic hydrolysis demands jacketed reactors with precise cooling. At >100 kg scale, temperature spikes cause dimer decomposition, reducing yields to 65%.

Industry addresses these through process intensification: Continuous-flow reactors with static mixers achieve 95% conversion by maintaining isothermal conditions and residence times of <10 minutes. Suppliers like INNO Specialty Chemicals have pilot-tested such systems for ton-scale production, though full implementation remains capital-intensive [4] [9].

Properties

CAS Number

6689-22-1

Product Name

1,3-Diphenyl-1,3-dimethyldisiloxane

Molecular Formula

C14H16OSi2

Molecular Weight

256.45 g/mol

InChI

InChI=1S/C14H16OSi2/c1-16(13-9-5-3-6-10-13)15-17(2)14-11-7-4-8-12-14/h3-12H,1-2H3

InChI Key

KYMLZPWSYMUKHS-UHFFFAOYSA-N

SMILES

C[Si](C1=CC=CC=C1)O[Si](C)C2=CC=CC=C2

Canonical SMILES

C[Si](C1=CC=CC=C1)O[Si](C)C2=CC=CC=C2

Isomeric SMILES

C[Si@@](C1=CC=CC=C1)O[Si@@](C)C2=CC=CC=C2

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